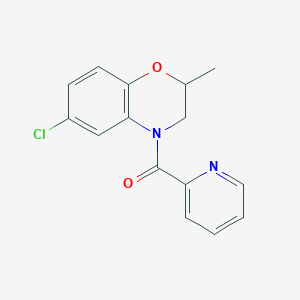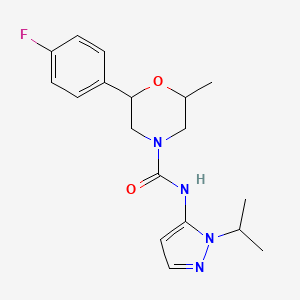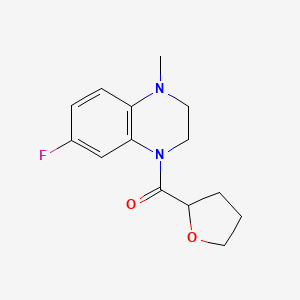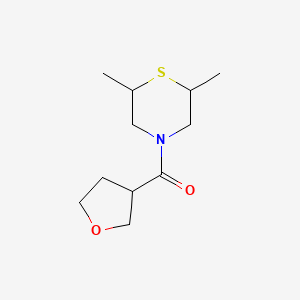
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one, also known as 3-MMC or metaphedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, its potential for abuse and harmful side effects have led to its classification as a controlled substance in many countries.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves its binding to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters. This leads to an increase in their extracellular levels and subsequent activation of their respective receptors. The exact mechanism by which this compound produces its stimulant and euphoric effects is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and brain. Prolonged use of this compound can result in tolerance, dependence, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one in lab experiments include its ability to modulate dopamine and serotonin levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior. However, its potential for abuse and harmful side effects make it a challenging compound to work with. Additionally, the lack of long-term studies on its effects on the brain and behavior limits its use in scientific research.
Zukünftige Richtungen
Future research on 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses. Studies should also investigate the mechanisms by which this compound produces its effects on the central nervous system, and how these can be targeted for therapeutic purposes. Additionally, research should explore the potential risks associated with the recreational use of this compound and other synthetic cathinones.
Synthesemethoden
The synthesis of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves the reaction of 4-methylpropiophenone with paraformaldehyde and morpholine in the presence of hydrochloric acid and methanol. This results in the formation of this compound as a white crystalline powder. The purity of the synthesized compound can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of this compound on the brain and behavior are not well understood.
Eigenschaften
IUPAC Name |
3-methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)9-16(18)17-10-13(3)19-11-15(17)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNYXADYVDKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)



![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)





![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)